molecular formula C19H12N4O4S2 B4778461 N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide

N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B4778461
M. Wt: 424.5 g/mol
InChI Key: WAYIZPLLHXACIU-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halide.

    Introduction of the Carbamothioyl Group: This step might involve the reaction of the benzothiazole derivative with an isothiocyanate.

    Synthesis of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis.

    Coupling Reactions: The final step would involve coupling the benzothiazole and furan derivatives under suitable conditions, possibly using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially on the benzothiazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the nitrophenyl group might yield a nitroso or hydroxylamine derivative, while reduction could produce an aniline derivative.

Scientific Research Applications

N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-phenylfuran-2-carboxamide
  • N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(4-nitrophenyl)furan-2-carboxamide

Uniqueness

N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide might be unique due to the specific positioning of the nitro group on the phenyl ring, which could influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N4O4S2/c24-17(21-18(28)22-19-20-13-6-1-2-7-16(13)29-19)15-9-8-14(27-15)11-4-3-5-12(10-11)23(25)26/h1-10H,(H2,20,21,22,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYIZPLLHXACIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=S)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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